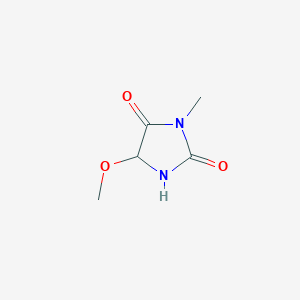
3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione
説明
3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione, commonly known as DCPIM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DCPIM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.22 g/mol.
作用機序
The exact mechanism of action of DCPIM is not fully understood, but it is believed to act by modulating the activity of ion channels in the brain. DCPIM has been shown to selectively inhibit the activity of T-type calcium channels, which are involved in the generation of epileptic seizures and the progression of Parkinson's disease. DCPIM has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
DCPIM has been shown to have a range of biochemical and physiological effects, including anticonvulsant, neuroprotective, and anti-inflammatory properties. DCPIM has been shown to reduce the severity and frequency of seizures in animal models of epilepsy, and to protect neurons from damage caused by oxidative stress and inflammation. DCPIM has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the progression of neurodegenerative diseases.
実験室実験の利点と制限
DCPIM has several advantages for use in lab experiments, including its potency, selectivity, and low toxicity. DCPIM has been shown to be highly effective at inhibiting the activity of T-type calcium channels, with an IC50 value of 0.6 μM. DCPIM is also highly selective for T-type calcium channels, with little or no activity against other ion channels. However, DCPIM has several limitations, including its complex synthesis method and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on DCPIM, including its potential use in the treatment of neurological disorders and cancer. Further studies are needed to fully understand the mechanism of action of DCPIM and its potential therapeutic applications. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for DCPIM, as well as to improve its solubility in aqueous solutions. Overall, DCPIM has significant potential for use in various fields of research and warrants further investigation.
科学的研究の応用
DCPIM has been studied extensively for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. DCPIM has been shown to have potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. DCPIM has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-17(5-3-2-4-6-17)15(23)20-10-14(22)21(16(20)24)13-8-11(18)7-12(19)9-13/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZIVQPRXUPDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238277 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90815-29-5 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090815295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,5-Dichlorophenyl)-1-(1-methylcyclohexanecarbonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one](/img/structure/B3361017.png)